Array ( [bid] => 13408005 )
Arginine Vasopressin Diacetate is a synthetic derivative of the naturally occurring peptide hormone arginine vasopressin, which plays a crucial role in regulating water retention and blood pressure in mammals. The chemical formula for Arginine Vasopressin Diacetate is C₅₀H₇₃N₁₅O₁₆S₂, with a molecular weight of 1204.34 g/mol . This compound is primarily used in research settings, particularly in studies related to neuroendocrine functions and water homeostasis.
Arginine Vasopressin Diacetate exhibits significant biological activity as an antidiuretic hormone. It binds to vasopressin receptors (V1 and V2), leading to increased water reabsorption in the kidneys, thus concentrating urine and reducing urine volume. This action is vital for maintaining osmotic balance in the body. Furthermore, it has vasoconstrictive properties that can influence blood pressure regulation . Its effects are critical in conditions such as diabetes insipidus, where there is insufficient production of natural vasopressin.
The synthesis of Arginine Vasopressin Diacetate typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the peptide chain, followed by acetylation to introduce diacetate groups at specific positions. The process ensures high purity and yields suitable for research applications. Alternative methods may include liquid-phase synthesis or enzymatic approaches, although solid-phase remains the most common due to its efficiency and scalability .
Arginine Vasopressin Diacetate is primarily utilized in various research applications:
Interaction studies involving Arginine Vasopressin Diacetate focus on its binding affinities with specific receptors and other biomolecules. Research indicates that it interacts with V1a, V1b, and V2 vasopressin receptors, influencing various physiological responses such as vasoconstriction and water reabsorption. These interactions are critical for understanding its therapeutic potential and mechanisms of action in different pathological conditions .
Several compounds share structural or functional similarities with Arginine Vasopressin Diacetate. Here are notable examples:
| Compound Name | Structure Similarity | Primary Function | Unique Features |
|---|---|---|---|
| Desmopressin | Similar peptide structure | Antidiuretic agent used for central diabetes insipidus | Longer duration of action |
| Lypressin | Similar peptide structure | Antidiuretic effects | Derived from porcine sources |
| Terlipressin | Similar peptide structure | Treatment of esophageal variceal bleeding | Acts primarily as a vasoconstrictor |
Arginine Vasopressin Diacetate stands out due to its specific diacetylation which enhances its stability and solubility compared to other derivatives like Desmopressin. This modification allows for more versatile applications in laboratory research while maintaining its biological activity .
The synthesis of arginine vasopressin diacetate builds upon decades of innovation in peptide chemistry, particularly methods developed for neurohypophyseal hormone analogues. Solid-phase peptide synthesis (SPPS) remains the cornerstone, utilizing resins such as methoxybenzhydryl amine (MBHA) for stepwise assembly. Boc (tert-butyloxycarbonyl) chemistry is frequently employed, with in situ neutralization protocols ensuring efficient coupling and deprotection cycles. For instance, the linear precursor of arginine vasopressin diacetate is constructed using Boc-protected amino acids, including Boc-Arg(Tos) and Boc-Cys(Mob), to prevent side-chain interference during synthesis.
Alternative approaches, such as solution-phase synthesis, offer advantages for large-scale production. A convergent 3 + 4 coupling strategy via the azide method has been demonstrated for related vasopressin congeners, achieving 98% purity and 13% yield after purification. This method facilitates the assembly of complex peptide chains while minimizing side reactions, particularly when installing disulfide bridges through iodine-mediated oxidation of bis-acetamidomethyl-protected thiols.
Table 1: Comparison of Synthesis Methods for Vasopressin Analogues
Cyclization strategies further enhance structural fidelity. Solid-phase cyclization, where intramolecular peptide bond formation occurs while the peptide remains resin-bound, has been optimized for monocarba vasopressin analogues. This method eliminates solubility challenges associated with free peptides in solution, yielding products with high biological activity.
Acetylation plays a dual role in vasopressin analogue design: stabilizing susceptible amino groups and modulating receptor interactions. N-terminal acetylation of [2-(O-methyl)tyrosine]arginine-vasopressin (Tyr(Me)AVP) reduces antidiuretic potency by 15,000-fold while conferring antagonist properties against vasopressor and uterotonic responses. This modification involves introducing an acetyl group via active ester or fragment condensation methods, often during the final stages of synthesis to preserve peptide integrity.
Side-chain acetylation, particularly at cysteine residues, is critical for disulfide bridge stability. The acetamidomethyl (Acm) group serves as a temporary protective moiety during iodine-mediated disulfide formation. However, side reactions, such as Acm transfer to asparagine amide groups under acidic conditions, necessitate precise control of deprotection steps. Advanced protocols now employ orthogonal protection schemes, combining Mob (methyloxybenzyl) for cysteine and Tos (tosyl) for arginine, to minimize unwanted transfers.
Key Acetylation Outcomes:
The diacetate salt form of arginine vasopressin significantly improves physicochemical stability compared to native peptide formulations. Studies on vasopressin 0.2 units/mL in polyvinyl chloride (PVC) bags demonstrate <10% degradation over 10 days under refrigeration (2–8°C). This stability arises from the acetate counterions neutralizing the peptide’s basic residues, reducing aggregation and oxidation susceptibility.
Mechanisms of Stability Enhancement:
Table 2: Stability Profile of Arginine Vasopressin Diacetate
The V1a vasopressin receptor exhibits sophisticated conformational selectivity mechanisms that determine the binding affinity and specificity of arginine vasopressin diacetate [8] [9]. Molecular dynamics simulations and nuclear magnetic resonance spectroscopy studies have revealed that vasopressin adopts three distinct conformational sub-ensembles in solution, each characterized by different spatial arrangements of the three-residue carboxy-terminal tail [8] [7].
The first conformational state, designated as the extended trans configuration, features a solvent-exposed tail conformation where proline at position 7 adopts its natural trans state [8]. This configuration exhibits the highest binding affinity to the V1a receptor, demonstrating three-fold enhanced binding compared to alternative conformational states [8] [7]. The extended trans conformation enables simultaneous interactions between vasopressin residue arginine-8 and transmembrane helix 6, while tyrosine-2 and phenylalanine-3 maintain contacts with transmembrane helices 3 and 4 respectively [8].
The second conformational ensemble, termed the compact trans state, involves a back-folded tail structure where arginine-8 forms transient interactions with tyrosine-2 through hydrogen bonding between the tyrosine hydroxyl group and arginine guanidinium moiety [8] [10]. This compact configuration results in reduced binding affinity due to conformational constraints that limit optimal receptor engagement [8]. The tyrosine-2 to arginine-8 distance in this state centers around 0.5 nanometers, significantly shorter than the extended conformations [8].
The third conformational state represents the extended cis configuration, where proline-7 adopts a cis conformation while maintaining an extended tail structure [8]. This state exhibits reduced binding affinity compared to the extended trans form, with tyrosine-2 to arginine-8 distances spanning approximately 2.2 nanometers [8] [10]. The cis configuration prevents formation of the compact back-folded structure observed in the trans states [8].
Table 2: Vasopressin Conformational States and V1a Receptor Binding Properties
| Conformational State | Pro7 Configuration | Tail Conformation | Tyr2-Arg8 Distance (nm) | Binding Affinity | Receptor Interactions | Dissociation Constant |
|---|---|---|---|---|---|---|
| E_TRANS (Extended Trans) | Trans | Extended, solvent-exposed | 1.9 (centered) | Highest (3-fold enhanced) | TMH 3, 4, 6 simultaneously | Lowest Kd values |
| C_TRANS (Compact Trans) | Trans | Compact, back-folded | 0.5 (centered) | Reduced | TMH 3, 4, 5 | Higher Kd values |
| E_CIS (Extended Cis) | Cis | Extended, solvent-exposed | 2.2 (centered) | Reduced | TMH 3, 4 | Higher Kd values |
The V1a receptor binding pocket demonstrates remarkable structural specificity for vasopressin recognition [11] [12]. The orthosteric binding site is located approximately 15 angstroms deep within the transmembrane domain core, formed by the ring-like arrangement of seven transmembrane helices [11]. This binding pocket accommodates vasopressin through an intricate network of hydrogen bond interactions rather than discrete contact points [11] [13].
Critical binding residues within the V1a receptor include lysine-128 in transmembrane domain 3, which serves as an essential anchoring point for both agonist and antagonist recognition [12] [14]. Glutamine residues at positions 131, 185, and other conserved locations throughout transmembrane domains 2, 3, 4, and 6 contribute to hormone binding affinity through hydrogen bonding networks [11] [12]. The conserved aspartic acid-97 in transmembrane domain 2 plays a fundamental role in receptor activation mechanisms common to G protein-coupled receptors [11] [15].
The molecular basis of V1a receptor selectivity involves specific amino acid residues that distinguish this receptor subtype from closely related vasopressin receptor variants [14] [13]. Transmembrane domain interactions create distinct binding environments that confer selectivity for vasopressin over related neuropeptides such as oxytocin [5] [14].
Tyrosine-115 in the first extracellular loop serves as a key determinant of receptor subtype specificity [11]. Mutagenesis studies demonstrate that replacement of this residue with corresponding amino acids from V2 or oxytocin receptors significantly alters binding affinity profiles, indicating its critical role in conferring V1a-specific recognition properties [11] [14]. The first extracellular loop facilitates initial hormone capture and orientation within the binding pocket [11].
Transmembrane domain 5 contains tyrosine-209, which modulates the receptor activation process and influences the intrinsic activity of bound ligands [11] [16]. Phenylalanine-284 in transmembrane domain 6 functions as a molecular toggle switch, undergoing conformational changes that translate ligand binding into receptor activation [11] [16]. These aromatic residues create hydrophobic interaction surfaces that stabilize specific vasopressin conformations within the binding pocket [16].
Table 3: Key V1a Receptor Binding Residues and Their Functions
| Transmembrane Domain | Residue Position | Function in Binding | Binding Partners |
|---|---|---|---|
| TM2 | Asp97 | Receptor activation, conserved across GPCRs | Structural role in activation |
| TM3 | Lys128 | Critical for agonist and antagonist binding | Interacts with vasopressin backbone |
| TM3 | Gln131 | Essential for vasopressin binding affinity | Forms hydrogen bonds with hormone |
| TM4 | Gln185 | Important for both agonist and antagonist binding | Contacts vasopressin residues |
| TM5 | Tyr209 | Modulates receptor activation process | Modulates intrinsic activity |
| TM6 | Phe284 | Involved in receptor activation, toggle switch | Toggle switch mechanism |
| TM7 | Pro322 | Required for conformational changes during activation | Conformational flexibility |
The extracellular domains of the V1a receptor contribute significantly to hormone recognition and binding specificity [11] [12]. The second extracellular loop, in particular, provides additional contact points that enhance binding affinity and selectivity [14]. Chimeric receptor studies reveal that exchange of extracellular domains between vasopressin receptor subtypes alters pharmacological profiles, confirming their importance in ligand discrimination [14].
Molecular modeling studies indicate that vasopressin binding occurs through a two-step process involving initial hormone capture by extracellular domains followed by insertion into the transmembrane binding pocket [17] [9]. This mechanism ensures proper hormone orientation and maximizes specific receptor-ligand interactions while minimizing non-specific binding events [9]. The binding pocket architecture creates favorable environments for vasopressin conformational states that promote receptor activation [9].
Table 4: Transmembrane Helix Interactions in V1a Receptor-Vasopressin Complex
| Transmembrane Helix | Vasopressin Residue Contact | Binding Pocket Depth | Conformational Selectivity |
|---|---|---|---|
| TMH 2 | Tyr2 (aromatic interactions) | Surface contact | Moderate |
| TMH 3 | Tyr2, Phe3 (hydrophobic) | Deep pocket (15 Å) | High |
| TMH 4 | Phe3, Gln4 (polar/hydrophobic) | Deep pocket | High |
| TMH 5 | Variable based on conformation | Intermediate | Low |
| TMH 6 | Arg8 (in E_TRANS state) | Deep contact | High (E_TRANS specific) |
| TMH 7 | Pro7 region | Intermediate | Moderate |
The thermodynamic parameters governing vasopressin-V1a receptor interactions demonstrate complex energy landscapes that favor specific conformational states [9] [18]. Binding kinetics studies reveal that receptor occupancy profiles vary significantly depending on ligand residence times and dissociation rates [19]. The extended trans conformational state of vasopressin exhibits the most favorable thermodynamic properties for V1a receptor engagement, consistent with its enhanced binding affinity [9].